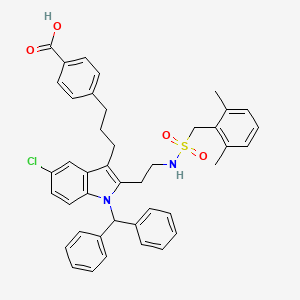

WAY-196025

Beschreibung

WAY-196025 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme critical in the biosynthesis of pro-inflammatory eicosanoids. cPLA2α hydrolyzes arachidonic acid (AA) from membrane phospholipids, initiating the production of prostaglandins and leukotrienes via cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively . Inhibition of cPLA2α offers a therapeutic advantage over COX/LOX inhibitors by broadly suppressing inflammatory mediators while avoiding adverse effects associated with COX-1 inhibition (e.g., gastrointestinal toxicity) .

This compound belongs to the indole class of cPLA2α inhibitors, characterized by a complex structure featuring multiple aromatic rings, a carboxyl group (COOH), and alkyl substituents (e.g., CH3) . Preclinical studies demonstrate its efficacy in rodent models of inflammation, such as carrageenan-induced paw edema, and autoimmune conditions like experimental autoimmune encephalomyelitis (EAE). In EAE, this compound blocked disease development when administered during immunization and reduced relapse duration during active disease . In vitro, it suppresses AA metabolite release (e.g., PGE2 and LTB4) in human peripheral blood mononuclear cells (PBMCs) with high selectivity over other PLA2 isoforms . Despite promising preclinical data, its clinical efficacy in humans remains unproven .

Eigenschaften

Molekularformel |

C42H41ClN2O4S |

|---|---|

Molekulargewicht |

705.3 g/mol |

IUPAC-Name |

4-[3-[1-benzhydryl-5-chloro-2-[2-[(2,6-dimethylphenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |

InChI |

InChI=1S/C42H41ClN2O4S/c1-29-11-9-12-30(2)38(29)28-50(48,49)44-26-25-40-36(18-10-13-31-19-21-34(22-20-31)42(46)47)37-27-35(43)23-24-39(37)45(40)41(32-14-5-3-6-15-32)33-16-7-4-8-17-33/h3-9,11-12,14-17,19-24,27,41,44H,10,13,18,25-26,28H2,1-2H3,(H,46,47) |

InChI-Schlüssel |

YOFBEFNLUYVWRR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)CS(=O)(=O)NCCC2=C(C3=C(N2C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC(=C3)Cl)CCCC6=CC=C(C=C6)C(=O)O |

Synonyme |

4-(3-(5-chloro-2-(2-(((2,6-dimethylbenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid WAY 196025 WAY-196025 WAY196025 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WAY-196025 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with a ketone under acidic conditions.

Substitution Reactions: The indole core undergoes various substitution reactions to introduce functional groups such as sulfonamides and benzoic acid derivatives.

Final Coupling: The final step involves coupling the substituted indole with a benzoic acid derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-196025 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Indolkern modifizieren.

Substitution: Substitutionsreaktionen werden verwendet, um verschiedene funktionelle Gruppen am Indolkern und am Benzoesäurederivat einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Indole und Benzoesäurederivate, die weiter modifiziert werden können, um die Wirksamkeit und Selektivität der Verbindung zu verbessern .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

WAY-196025 entfaltet seine Wirkung durch selektive Inhibition von cPLA2α, dem Enzym, das für die Freisetzung von Arachidonsäure aus zellulären Phospholipiden verantwortlich ist. Diese Inhibition verhindert die Bildung von proinflammatorischen Eicosanoiden wie Prostaglandinen und Leukotrienen und reduziert so Entzündungen. Die Verbindung bindet an die aktive Stelle von cPLA2α, blockiert ihre enzymatische Aktivität und verhindert die nachgeschaltete Entzündungsreaktion.

Wirkmechanismus

WAY-196025 exerts its effects by selectively inhibiting cPLA2α, the enzyme responsible for the release of arachidonic acid from cellular phospholipids. This inhibition prevents the formation of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes, thereby reducing inflammation. The compound binds to the active site of cPLA2α, blocking its enzymatic activity and preventing the downstream inflammatory cascade .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

WAY-196025 is compared below with structurally and functionally analogous cPLA2α inhibitors, including efipladib, ecopladib, pyrrophenone, and AVX001.

Structural Analogs: Indole Derivatives

Efipladib (Compound 111)

- Structure : Shares the indole core with this compound but differs in phenylmethane sulfonamide substitution patterns .

- Potency : Comparable to this compound in isolated enzyme assays (IC50 < 10 nM) and human whole blood assays .

- Selectivity : High selectivity for cPLA2α over secretory PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2) .

- In Vivo Efficacy : Effective in chronic prostaglandin/leukotriene-dependent models but lacks published EAE data .

Ecopladib Structure: Substituted indole with variations in the sulfonamide region . Potency: Similar in vitro potency to this compound but less characterized in disease models . Limitations: Limited published data on selectivity and in vivo target engagement .

Functional Analogs: Non-Indole Inhibitors

Pyrrophenone Structure: Non-indole inhibitor with a distinct pyrrolidine backbone . Potency: Inhibits cPLA2α at low nanomolar concentrations but exhibits weaker whole-blood activity compared to this compound . Applications: Used as a research tool due to off-target effects on other phospholipases .

AVX001

- Structure : Undisclosed structure but mechanistically similar to this compound .

- Potency : Dose-dependently suppresses COX/LOX metabolites in PBMCs (IC50 ~50 nM) .

- Advantage : Demonstrated efficacy in psoriatic skin models, a niche less explored for this compound .

Table 1: Key Comparative Data

Key Findings and Limitations

- Structural vs.

- In Vivo vs. In Vitro Correlation : While this compound and efipladib show strong in vitro potency, their in vivo efficacy in complex diseases (e.g., EAE) remains inconsistently correlated with AA metabolite suppression .

- Clinical Attrition : Efipladib advanced to Phase II trials for rheumatoid arthritis but was discontinued due to insufficient efficacy, highlighting translational challenges shared by this class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.